molecular formula C16H16F3N3O2S B5912755 1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5912755
M. Wt: 371.4 g/mol
InChI Key: QYGCVZZOHWULMS-UHFFFAOYSA-N
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Description

1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative that has been synthesized through various methods.

Scientific Research Applications

1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its potential for a wide range of applications. This compound has been shown to have activity against various microorganisms and tumors, as well as potential applications in the treatment of neurological disorders. However, one limitation of using this compound is its potential toxicity. Further studies are needed to fully understand the toxicity profile of this compound and its potential effects on human health.

Future Directions

There are several future directions for research on 1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Further studies are also needed to fully understand the toxicity profile of this compound and its potential effects on human health. Finally, research is needed to explore the potential of this compound as a lead compound for the development of new drugs with improved activity and reduced toxicity.

Synthesis Methods

The synthesis of 1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been achieved through various methods. One of the most commonly used methods involves the reaction of 5-nitro-2-thiophenemethanol with 3-(trifluoromethyl)benzaldehyde in the presence of piperazine. This reaction leads to the formation of the desired compound. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.

properties

IUPAC Name

1-[(5-nitrothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-2-1-3-13(10-12)21-8-6-20(7-9-21)11-14-4-5-15(25-14)22(23)24/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGCVZZOHWULMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(3-trifluoromethylphenyl)-4-(5-nitro-2-thienylmethyl)-

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